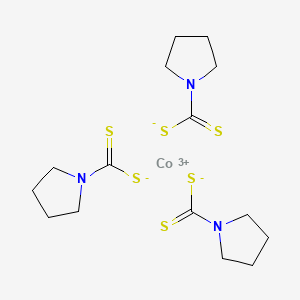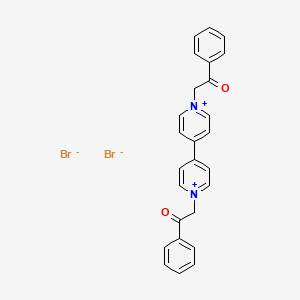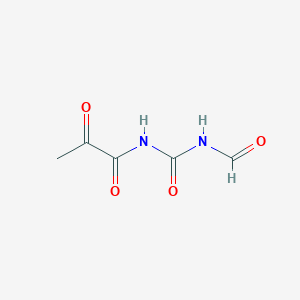
N-(formylcarbamoyl)-2-oxopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(formylcarbamoyl)-2-oxopropanamide is an organic compound with a unique structure that includes both formyl and carbamoyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(formylcarbamoyl)-2-oxopropanamide typically involves the reaction of formylcarbamoyl chloride with 2-oxopropanamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(formylcarbamoyl)-2-oxopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl or carbamoyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
N-(formylcarbamoyl)-2-oxopropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(formylcarbamoyl)-2-oxopropanamide exerts its effects involves interactions with specific molecular targets. The formyl and carbamoyl groups can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
N-(formylcarbamoyl)-2-oxopropanamide can be compared with other compounds that have similar functional groups, such as:
N-formylglycine: Similar in structure but lacks the carbamoyl group.
N-carbamoylalanine: Contains a carbamoyl group but lacks the formyl group.
The uniqueness of this compound lies in the presence of both formyl and carbamoyl groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Propriétés
Numéro CAS |
27284-91-9 |
|---|---|
Formule moléculaire |
C5H6N2O4 |
Poids moléculaire |
158.11 g/mol |
Nom IUPAC |
N-(formylcarbamoyl)-2-oxopropanamide |
InChI |
InChI=1S/C5H6N2O4/c1-3(9)4(10)7-5(11)6-2-8/h2H,1H3,(H2,6,7,8,10,11) |
Clé InChI |
BRXSKNRULYNGQK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=O)NC(=O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


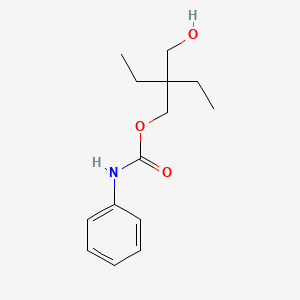
![7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one](/img/structure/B14695377.png)
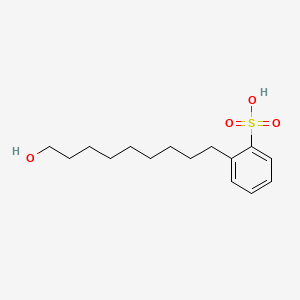
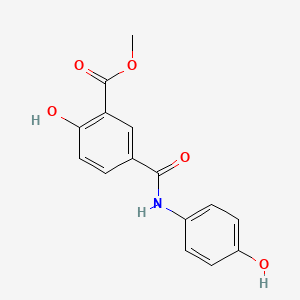
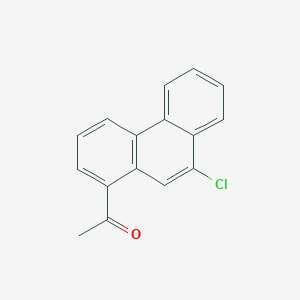
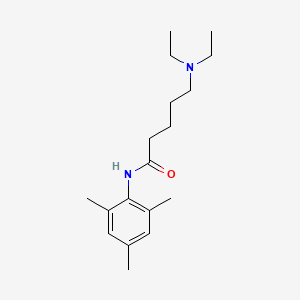
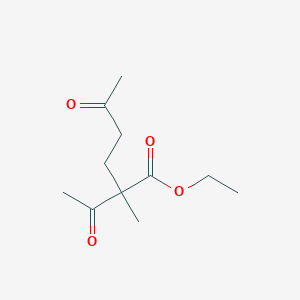
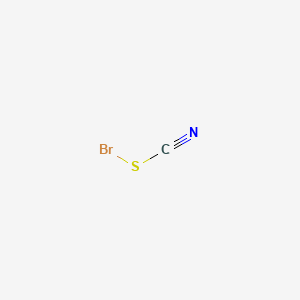

![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)

